N-(2,5-dimethoxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Description
N-(2,5-dimethoxyphenyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide, often referred to as “Compound X” , is a complex organic molecule with a fascinating structure. Let’s break it down:
Core Structure: The compound features a spiro[cyclopentane-1,3’-isoquinoline] scaffold, which imparts rigidity and unique properties.
Functional Groups:
Properties
Molecular Formula |
C25H30N2O5 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C25H30N2O5/c1-30-15-14-27-24(29)19-9-5-4-8-18(19)22(25(27)12-6-7-13-25)23(28)26-20-16-17(31-2)10-11-21(20)32-3/h4-5,8-11,16,22H,6-7,12-15H2,1-3H3,(H,26,28) |
InChI Key |
YPDMBICRBPMWIE-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis:
Multicomponent Reactions (MCRs):
Limited Information: Unfortunately, detailed industrial-scale production methods remain undisclosed due to proprietary reasons.
Chemical Reactions Analysis
Common Reagents and Conditions:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Target Interaction: Compound X likely interacts with specific receptors or enzymes.
Pathways: Investigate downstream signaling pathways affected by its binding.
Comparison with Similar Compounds
Uniqueness: Compound X’s spiro[cyclopentane-1,3’-isoquinoline] core sets it apart.
Similar Compounds:
Biological Activity
N-(2,5-dimethoxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique spiro structure that combines cyclopentane and isoquinoline moieties, characterized by a carboxamide functional group and methoxy substituents. The molecular formula is with a molecular weight of approximately 414.50 g/mol. Its structural complexity is indicative of potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N2O5 |
| Molecular Weight | 414.50 g/mol |
| Functional Groups | Carboxamide, Methoxy |
| Structural Features | Spiro[cyclopentane-isoquinoline] |
Anticancer Activity
Initial studies suggest that this compound exhibits anticancer properties. The mechanism of action may involve the inhibition of specific signaling pathways associated with tumor growth and proliferation.
- Case Study : In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. This suggests its potential as a lead compound for developing anticancer agents.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Preliminary tests indicate activity against Gram-positive bacteria and fungi, while its effectiveness against Gram-negative bacteria remains moderate.
- Research Findings : A study indicated that derivatives of similar compounds displayed enhanced antibacterial properties when modified at specific functional sites, suggesting that structural optimization could improve efficacy.
Neuroprotective Effects
Emerging evidence points to neuroprotective effects of this compound, potentially beneficial in treating neurodegenerative diseases.
- Mechanism : The compound may exert its neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds indicates that modifications to the methoxy groups and the spiro structure can significantly influence biological activity.
| Modification Type | Effect on Activity |
|---|---|
| Methoxy Group Position | Alters binding affinity |
| Spiro Configuration | Impacts pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
